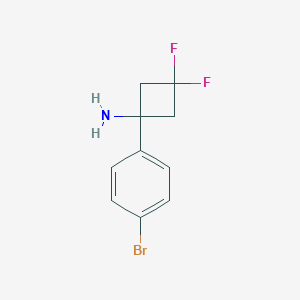
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzylamine with difluorocyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Comparison: 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine is unique due to its cyclobutane ring and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds. The presence of fluorine atoms, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Conclusion
This compound is a compound of significant interest due to its unique structural features and diverse applications in scientific research
Propriétés
Formule moléculaire |
C10H10BrF2N |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C10H10BrF2N/c11-8-3-1-7(2-4-8)9(14)5-10(12,13)6-9/h1-4H,5-6,14H2 |
Clé InChI |
LUABIUALKGUCFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)

![4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
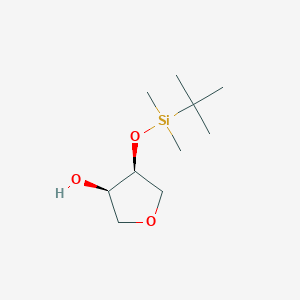


![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
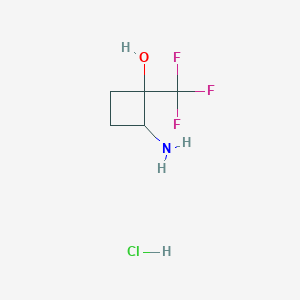
![N-Methyl-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15225952.png)
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
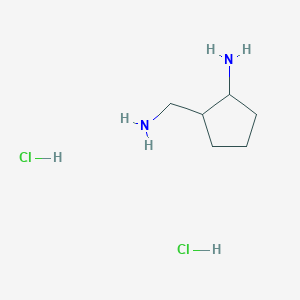
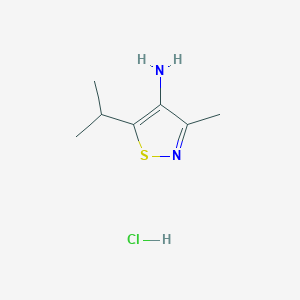
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)
